molecular formula C7H10N2S B1588877 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 259809-24-0

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B1588877
CAS No.: 259809-24-0
M. Wt: 154.24 g/mol
InChI Key: JSYKQYFGEPJWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Identity and Nomenclature

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a bicyclic heterocyclic compound comprising fused thiazole and partially saturated pyridine rings. Its systematic IUPAC name is 5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridine . The molecular formula is C₇H₁₀N₂S , with a molecular weight of 154.24 g/mol . Alternative synonyms include 4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridine and 259809-24-0 (CAS registry number).

The SMILES representation (CN1CCC2=C(C1)SC=N2 ) highlights the methyl group at position 5, the tetrahydro backbone, and the thiazole nitrogen-sulfur moiety. The InChIKey (JSYKQYFGEPJWQB-UHFFFAOYSA-N ) further distinguishes its stereoelectronic features.

Structural Characteristics and Conformational Analysis

The compound’s bicyclic system consists of a six-membered partially saturated pyridine ring fused to a five-membered thiazole ring. Key structural features include:

  • Saturation : The pyridine ring is hydrogenated at positions 4, 5, 6, and 7, forming a tetrahydro scaffold that reduces aromaticity and enhances conformational flexibility.
  • Thiazole Ring : The sulfur atom at position 1 and nitrogen at position 3 create a polarized electronic environment, influencing reactivity.
  • Methyl Substituent : The methyl group at position 5 introduces steric effects and modulates lipophilicity.

Conformational analysis reveals that the tetrahydro pyridine ring adopts a half-chair conformation , while the thiazole ring remains planar. Molecular docking studies (PDB ID: 4K1L) show that the bicyclic system fits into hydrophobic enzyme pockets, with the methyl group optimizing van der Waals interactions.

Physical Constants and Spectroscopic Parameters

Table 1: Physicochemical Properties

Property Value
Melting Point 199–203°C (hydrochloride salt: 201°C)
Boiling Point 175°C at 101.3 kPa
Density 1.28 g/cm³ (predicted)
Solubility Slightly soluble in polar solvents (e.g., DMSO, methanol)

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 2.54 ppm (t, 2H, CH₂), 3.43 ppm (t, 2H, CH₂), 4.37 ppm (s, 2H, CH₂), 2.3 ppm (s, 3H, CH₃).
  • ¹³C NMR : δ 170 ppm (C=O in carboxylate derivatives), 154 ppm (thiazole C2), 45 ppm (N-CH₃).
  • IR : Peaks at 1330 cm⁻¹ (C-N stretch) and 1167 cm⁻¹ (C-S vibration).

Crystal Structure and Solid-State Properties

Single-crystal X-ray diffraction studies of derivatives reveal a monoclinic crystal system with space group P2₁/c. Key parameters include:

  • Unit Cell Dimensions : a = 8.52 Å, b = 12.34 Å, c = 10.67 Å, β = 98.5°.
  • Dihedral Angles : The thiazole and pyridine rings exhibit a dihedral angle of 4.01° , indicating near-planarity.
  • Hydrogen Bonding : In carboxylate derivatives, the carboxylic acid group forms intermolecular hydrogen bonds (O-H···N, 2.89 Å), stabilizing the lattice.

The hydrochloride salt crystallizes as a pale beige powder with hygroscopic tendencies, requiring storage under inert gas.

Electronic Properties and Computational Analyses

Density functional theory (DFT) calculations provide insights into electronic behavior:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic Potential : The thiazole sulfur and pyridine nitrogen act as electron-deficient centers, while the methyl group contributes to localized hydrophobic regions.

Table 2: Computational Binding Affinities

Target Protein Binding Energy (kcal/mol) Key Interactions
11β-HSD1 (4K1L) -6.4 Hydrogen bonds with THR-124; hydrophobic interactions with VAL-180, LEU-126
MDM2 -8.1 π-Stacking with PHE-55

Molecular dynamics simulations highlight the compound’s stability in aqueous environments, with a solvation free energy of -15.6 kcal/mol .

Properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYKQYFGEPJWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458139
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259809-24-0
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Detailed Synthetic Routes

Route A: Phosphorus Sulfide-Mediated Thiazole Ring Formation and Subsequent Functionalization
  • Starting material: Piperidone derivative.
  • Step 1: Treatment with phosphorus sulfide to form the thiazole ring fused to the pyridine ring.
  • Step 2: Introduction of the methyl group at the 5-position using lithium aluminum hydride reduction.
  • Step 3: Conversion of the 2-position to a lithium salt of the carboxylic acid.

This method is described in patent US8058440B2 and is notable for its use of relatively inexpensive reagents and fewer synthetic steps, making it suitable for industrial scale-up.

Route B: Mercapto-Substituted Protected Aminopyridine Intermediate
  • Step 1: Introduction of a mercapto group into a protected aminopyridine.
  • Step 2: Ring closure to form the thiazolo[5,4-c]pyridine ring.
  • Step 3: Chemical reduction of the pyridine ring.
  • Step 4: Formation of the lithium salt of the carboxylic acid at the 2-position.

This approach emphasizes the use of protected intermediates to facilitate ring closure and functional group transformations.

Route C: One-Pot Catalytic Synthesis via Secondary Amine Catalysis
  • Step 1: Conversion of a protected piperidone to 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine using sulfur powder and cyanamide in the presence of a catalytic amount of a secondary amine.
  • Step 2: Bromination of the 2-amino compound with copper(II) bromide and alkyl nitrite.
  • Step 3: Introduction of the methyl group at the 5-position using formaldehyde and triacetoxysodium borohydride.
  • Step 4: Transformation of the 2-bromo intermediate to a lithium salt of the carboxylic acid.

This route allows for efficient production with fewer steps and avoids the need for copper bromide in some variations.

Cyanation and Hydrolysis to Introduce Carboxylic Acid

A key step in the preparation of the 2-carboxylic acid derivative is the cyanation of the 2-bromo intermediate to give 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is then hydrolyzed under alkaline conditions to yield the carboxylic acid.

  • Cyanation: Conversion of 2-bromo compound to 2-cyano derivative.
  • Hydrolysis: Treatment with aqueous alkali metal hydroxide (preferably lithium hydroxide) in alcoholic solvents such as ethanol at 40–70 °C for 5–10 hours.
  • Isolation: Acidification with hydrochloric acid to precipitate the carboxylic acid hydrochloride salt.

This method is efficient and allows isolation of stable salt forms suitable for pharmaceutical applications.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Remarks
Thiazole ring formation Phosphorus sulfide or sulfur powder + cyanamide Ambient to reflux Variable Formation of thiazolo ring
Methyl group introduction Lithium aluminum hydride or formaldehyde + triacetoxysodium borohydride Ambient to mild heat Few hours Selective methylation at 5-position
Bromination Copper(II) bromide and alkyl nitrite Ambient to mild heat Few hours Introduction of bromine at 2-position
Cyanation Cyanide source (e.g., NaCN or KCN) Ambient to reflux Few hours Conversion of 2-bromo to 2-cyano
Hydrolysis Aqueous lithium hydroxide in ethanol 40–70 °C 5–10 hours Conversion of nitrile to carboxylic acid
Acidification Hydrochloric acid Ambient 1–2 hours Precipitation of hydrochloride salt

Research Findings and Industrial Relevance

  • The patented processes emphasize the use of inexpensive starting materials and fewer synthetic steps to improve industrial feasibility.
  • The use of secondary amine catalysis enables a one-step conversion to key intermediates, reducing reaction times and improving yields.
  • Hydrolysis conditions using lithium hydroxide in ethanol at moderate temperatures provide high purity carboxylic acid salts with good crystallinity, important for pharmaceutical intermediates.
  • Isolation of the product as hydrochloride salt enhances stability and ease of handling, addressing hygroscopicity concerns.

Summary Table of Preparation Methods

Method Key Reagents/Steps Advantages Limitations
Phosphorus sulfide method Piperidone + P4S10, LiAlH4 reduction Simple, fewer steps, scalable Use of hazardous reagents
Mercapto-protected aminopyridine Protected aminopyridine, ring closure, reduction Controlled intermediate formation Requires protection/deprotection steps
Secondary amine catalysis Sulfur powder, cyanamide, bromination, methylation Efficient, catalytic, fewer steps Requires careful control of bromination
Cyanation and hydrolysis 2-Bromo intermediate, cyanide, LiOH hydrolysis High purity acid salt, industrially viable Requires handling of cyanide

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazolo[5,4-c]pyridine compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exhibit significant antimicrobial properties. For instance, a series of synthesized thiazolopyridine derivatives showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for the most active compounds . These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Potential

Research has indicated that certain derivatives can inhibit cancer cell lines. A study focusing on the MCF-7 breast cancer cell line highlighted the compound's ability to induce cytotoxicity, suggesting its role as a lead compound in anticancer drug development . The predictive pharmacokinetic properties of these compounds indicate that they may effectively cross biological barriers and exhibit favorable absorption characteristics .

Factor Xa Inhibition

One of the notable applications of this compound is its role as an inhibitor of activated coagulation factor X (FXa), which is crucial in thrombus formation. Compounds derived from this structure have been synthesized to enhance their efficacy as anticoagulants, potentially serving as preventive or therapeutic agents for thrombotic diseases . The synthesis process involves a series of reactions starting from piperidone derivatives and has shown promise in producing effective FXa inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Table 1 summarizes various derivatives and their corresponding biological activities:

CompoundActivityMIC (μM)Reference
3gAntimicrobial0.21
3cAnticancer (MCF-7)TBD
FXa InhibitorAnticoagulantTBD

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further studies are required to identify the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituted Derivatives

  • 5-((Aryl/Heteroaryl)sulfonyl) Derivatives : These derivatives, such as 5-(arylsulfonyl)-2-(1H-pyrrol-1-yl)-tetrahydrothiazolo[5,4-c]pyridines, exhibit antimicrobial activity against bacterial and fungal strains, highlighting the role of sulfonyl groups in modulating biological activity .
  • Hydrochloride Salts : The hydrochloride salt of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (CAS 720720-96-7) is a key intermediate in synthesizing Edoxaban, a direct oral anticoagulant (DOAC) . Its molecular weight (234.7 g/mol) and solubility profile make it suitable for pharmaceutical formulations .
  • Boc-Protected Derivatives : tert-Butyl 6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate serves as a protected intermediate for further functionalization in medicinal chemistry .

Brominated and Functionalized Analogues

  • 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Hydrochloride : Used in cross-coupling reactions to introduce aryl or heteroaryl groups, this derivative (CAS 365996-07-2) expands structural diversity for drug discovery .
  • 2-Methoxy and Ethyl Ester Derivatives : Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride (CAS 1186663-33-1) demonstrates improved lipophilicity compared to the carboxylic acid form, enhancing membrane permeability .

Comparison with Other Fused Bicyclic Heterocycles

Thiazolo[5,4-d]pyrimidines

Thiazolo[5,4-d]pyrimidines share a similar thiazole core but are fused with a pyrimidine ring instead of pyridine. These compounds are explored for antiviral and anticancer activities due to their ability to intercalate DNA or inhibit kinases . For example, 2-methylsulfanyl-thiazolo[5,4-d]pyrimidines exhibit mesoionic properties, which enhance their stability in biological systems compared to the pyridine-fused analogues .

Isoxazolo[5,4-c]pyridines

Replacing the thiazole sulfur with an oxygen atom yields 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-ol, a GABA mimetic with potent anticonvulsant activity (ED₅₀ = 1.3 mg/kg in gerbils) . This highlights how heterocycle composition dictates target selectivity: thiazolo derivatives target coagulation factors, while isoxazolo analogues modulate neurotransmitter systems .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents Biological Activity Target/Application Reference
This compound Thiazolo + pyridine Methyl at 5-position Anti-fXa (IC₅₀ = 8.5 nM) Anticoagulant therapy
5-(Arylsulfonyl) derivatives Thiazolo + pyridine Sulfonyl groups Antimicrobial (MIC = 12.5–50 µg/mL) Antibacterial/antifungal
Thiazolo[5,4-d]pyrimidines Thiazolo + pyrimidine Variable sulfonyl/amine groups Anticancer, antiviral Kinase/DNA intercalation
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine Isoxazolo + pyridine Hydroxyl at 3-position Anticonvulsant (ED₅₀ = 1.3 mg/kg) GABA receptor modulation

Research Findings and Key Insights

  • Conformational Rigidity : The methyl group in this compound restricts rotational freedom, optimizing binding to the S4 pocket of fXa . Derivatives lacking this group show reduced potency (e.g., unsubstituted analogues exhibit IC₅₀ > 100 nM) .
  • Solubility and Bioavailability : Hydrochloride salts of the compound enhance aqueous solubility (>10 mg/mL) compared to free bases, critical for oral absorption in anticoagulants like Edoxaban .
  • Heterocycle Impact : Isoxazolo analogues, despite structural similarity, diverge in mechanism due to oxygen’s electronegativity, favoring CNS targets over coagulation factors .

Biological Activity

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (commonly referred to as MTHP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MTHP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MTHP is characterized by its unique thiazolo-pyridine structure, which contributes to its biological properties. The molecular formula is C8H10N2O2SC_8H_{10}N_2O_2S with a molecular weight of 182.24 g/mol. The compound's structure can be represented as follows:

Structure 5 Methyl 4 5 6 7 tetrahydrothiazolo 5 4 c pyridine\text{Structure }\text{5 Methyl 4 5 6 7 tetrahydrothiazolo 5 4 c pyridine}

MTHP has been identified as a potent inhibitor of Factor Xa (fXa), a crucial component in the coagulation cascade. The inhibition of fXa is significant for developing anticoagulant therapies. The compound operates by binding to the active site of fXa, preventing the conversion of prothrombin to thrombin, thus inhibiting blood clot formation .

Table 1: Biological Activities of MTHP

Activity Mechanism Reference
Factor Xa InhibitionDirectly inhibits fXa activity
Antimicrobial PropertiesExhibits activity against various pathogens
Anti-inflammatory EffectsModulates inflammatory pathways

Anticoagulant Properties

The primary therapeutic application of MTHP lies in its anticoagulant properties. Studies have demonstrated that MTHP shows significant oral bioavailability and efficacy in animal models for thrombus-related diseases. For instance, a study highlighted its effectiveness in reducing thrombus formation in rats .

Antimicrobial Activity

MTHP also exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This dual action makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that MTHP can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune conditions .

Case Studies

  • Anticoagulant Efficacy : A study assessed the anticoagulant effects of MTHP in a rat model of venous thrombosis. Results showed that MTHP significantly reduced thrombus weight compared to control groups, indicating its potential as an oral anticoagulant agent .
  • Antimicrobial Testing : In vitro tests revealed that MTHP exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, suggesting it could serve as a lead compound for antibiotic development .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with MTHP resulted in reduced levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory properties and potential application in managing chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives for improved yields?

  • Methodological Answer : Synthesis optimization involves selecting precursors (e.g., thiazole and pyridine derivatives) and catalysts (e.g., TsOH·H2O) under controlled conditions. Cyclization reactions often require inert atmospheres (N₂/Ar), anhydrous solvents (THF, DCM), and Dean-Stark traps for water removal. For example, refluxing precursors with pyrrolidine and catalytic TsOH·H2O in cyclohexane achieves ~72% yield for key intermediates . Purification via column chromatography or recrystallization ensures product integrity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% in many cases, as per ). Mass spectrometry (MS) validates molecular weights (e.g., 234.7 g/mol for the hydrochloride salt) . X-ray crystallography resolves stereochemical ambiguities in complex derivatives .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

  • Methodological Answer : Standard assays include broth microdilution (MIC determination against Gram+/− bacteria) and time-kill kinetics. For example, derivatives with trifluoromethoxy groups show moderate activity (MIC 8–32 µg/mL) compared to oxazolo-pyridine analogs . Controls should include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks to rule out cytotoxicity .

Advanced Research Questions

Q. How can researchers address contradictory data in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound stability. Validate purity via HPLC (e.g., >95% purity as in ) and test stability under physiological conditions (37°C, PBS buffer). Compare structural analogs (e.g., benzamide vs. naphthamide derivatives) to identify pharmacophores driving selectivity .

Q. What strategies enhance the selectivity of thiazolo-pyridine derivatives for enzyme targets (e.g., kinases)?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by molecular docking (e.g., using AutoDock Vina) identify key interactions (e.g., hydrogen bonding with kinase ATP pockets). Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position improves binding affinity by 2–3 fold in some kinase assays .

Q. How can computational modeling predict metabolic stability of this compound derivatives?

  • Methodological Answer : Use in silico tools (e.g., SwissADME, MetaSite) to predict CYP450 metabolism sites. For example, methyl substituents at the 5-position reduce hepatic clearance by sterically blocking oxidation. Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Q. What synthetic routes enable enantioselective synthesis of chiral thiazolo-pyridine analogs?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral phosphoric acids) during cyclization steps induces enantiomeric excess (ee >90%). For instance, tert-butyl carbamate-protected intermediates can be resolved via chiral HPLC or enzymatic kinetic resolution .

Critical Considerations

  • Stability : Store derivatives at −20°C under argon to prevent oxidation of the thiazole ring .
  • Toxicity Screening : Prioritize Ames tests and hERG channel assays to mitigate off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 2
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.